molecular formula C18H26N4O2 B4519804 N,N-DIETHYL-2-{2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE

N,N-DIETHYL-2-{2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE

Cat. No.: B4519804
M. Wt: 330.4 g/mol
InChI Key: KGUWEHDNAUBDCC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-DIETHYL-2-{2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE typically involves the reaction of a benzodiazole derivative with a morpholine derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N,N-DIETHYL-2-{2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce an alcohol .

Scientific Research Applications

N,N-DIETHYL-2-{2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N,N-DIETHYL-2-{2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes within cells. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-DIETHYL-2-{2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE is unique due to its specific combination of a benzodiazole core and a morpholine derivative, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N,N-diethyl-2-[2-(morpholin-4-ylmethyl)benzimidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O2/c1-3-21(4-2)18(23)14-22-16-8-6-5-7-15(16)19-17(22)13-20-9-11-24-12-10-20/h5-8H,3-4,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGUWEHDNAUBDCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C2=CC=CC=C2N=C1CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N,N-DIETHYL-2-{2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE
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N,N-DIETHYL-2-{2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE
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N,N-DIETHYL-2-{2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE
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N,N-DIETHYL-2-{2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE
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N,N-DIETHYL-2-{2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE
Reactant of Route 6
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N,N-DIETHYL-2-{2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE

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